molecular formula C39H55N3O8S2 B14760515 CY5 triethylamine salt

CY5 triethylamine salt

Cat. No.: B14760515
M. Wt: 758.0 g/mol
InChI Key: VSINJOOHCKRFTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CY5 triethylamine salt is synthesized through a series of chemical reactions involving the conjugation of cyanine dyes with triethylamine. The process typically involves the reaction of a cyanine dye with an amine-reactive group, such as an NHS ester, in the presence of triethylamine . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CY5 triethylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-conjugated cyanine dyes .

Scientific Research Applications

CY5 triethylamine salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CY5 triethylamine salt is unique due to its specific excitation and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its high solubility and stability also set it apart from other similar compounds .

Properties

Molecular Formula

C39H55N3O8S2

Molecular Weight

758.0 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3

InChI Key

VSINJOOHCKRFTE-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC

Origin of Product

United States

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